molecular formula C12H11NO2 B3265745 Ethyl 2-(4-cyanophenyl)acrylate CAS No. 409359-86-0

Ethyl 2-(4-cyanophenyl)acrylate

Cat. No.: B3265745
CAS No.: 409359-86-0
M. Wt: 201.22 g/mol
InChI Key: JARGXHZIOHHPDE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)acrylate is an organic compound with the molecular formula C12H11NO2. It is a derivative of acrylate, characterized by the presence of a cyano group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-cyanophenyl)acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromoacrylate with 4-iodobenzonitrile in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the use of triethylamine as a catalyst in the reaction between 4-cyanophenol and acryloyl chloride dissolved in methyl ethyl ketone .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanophenyl)acrylate involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer that undergoes free radical polymerization to form long polymer chains. The cyano group contributes to the polarity and reactivity of the compound, facilitating its incorporation into polymer matrices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the cyano group and the acrylate ester, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of advanced polymers and materials .

Biological Activity

Ethyl 2-(4-cyanophenyl)acrylate is an acrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a cyano group attached to a phenyl ring, which may contribute to its biological properties.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H11NO2\text{C}_12\text{H}_{11}\text{N}\text{O}_2

This compound features an ethyl ester functional group, which is known to enhance solubility and bioavailability in biological systems. The cyano group may also increase the reactivity of the compound, making it a candidate for various biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylate-based compounds, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain acrylate derivatives showed promising cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Effects of Acrylate Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDInhibition of β-tubulin polymerization
Coumarin-acrylamide derivative 6eHepG21.88Induction of apoptosis
5-Fluorouracil (reference drug)HepG27.18Chemotherapeutic agent

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Microtubule Dynamics : Similar acrylate compounds have been shown to inhibit β-tubulin polymerization, disrupting microtubule formation essential for cell division .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest at the G2/M phase .
  • Histopathological Changes : Examination of treated tissues often reveals structural changes consistent with reduced tumor growth and increased apoptosis, supporting the observed cytotoxic effects .

Antibacterial Properties

In addition to anticancer activity, this compound and its derivatives have been investigated for their antibacterial properties . A study on related compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the acrylate structure can lead to varying degrees of antimicrobial efficacy .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Organotin complex with HcpmaE. coli70

Case Studies and Research Findings

Several case studies have examined the biological activities of acrylate derivatives similar to this compound:

  • Cytotoxicity in Cancer Models : Research has documented significant cytotoxic effects in various cancer models, with some derivatives displaying enhanced activity compared to standard chemotherapeutics like 5-fluorouracil.
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cell cycle regulation and apoptosis, further elucidating their potential as therapeutic agents.
  • Environmental and Safety Considerations : While exploring biological applications, it is crucial to assess the safety profile of such compounds. This compound has been noted for its potential toxicity; thus, thorough evaluations are necessary before clinical applications .

Properties

IUPAC Name

ethyl 2-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARGXHZIOHHPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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